OSSK-630513
Description
OSSK-630513 is a synthetic organic compound hypothesized to belong to the phthalic acid derivative family, based on structural analogs described in the literature .
Properties
CAS No. |
2054944-79-3 |
|---|---|
Molecular Formula |
C16H15Br2N3O3 |
Molecular Weight |
457.12 |
IUPAC Name |
(E)-N'-(3,5-Dibromo-2,4-dihydroxybenzylidene)-2-(m-tolylamino)acetohydrazide |
InChI |
InChI=1S/C16H15Br2N3O3/c1-9-3-2-4-11(5-9)19-8-13(22)21-20-7-10-6-12(17)16(24)14(18)15(10)23/h2-7,19,23-24H,8H2,1H3,(H,21,22)/b20-7+ |
InChI Key |
MVMMUALTIFMQMK-IFRROFPPSA-N |
SMILES |
O=C(N/N=C/C1=CC(Br)=C(O)C(Br)=C1O)CNC2=CC=CC(C)=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
OSSK630513; OSSK 630513; OSSK-630513 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Hypothetical Properties :
- Molecular Formula : C₁₀H₁₀O₆ (inferred from structural analogs)
- Molecular Weight : ~226.18 g/mol
- Functional Groups : Methoxy (-OCH₃), carboxyl (-COOH)
- Theoretical Applications : Enzyme inhibition, polymer synthesis, or chelating agents.
Comparison with Structurally Similar Compounds
Structural Analogs
The following compounds share core structural features with OSSK-630513, differing primarily in substituent groups:
* Predicted values based on computational models.
Key Observations :
- Solubility : this compound’s methoxy group likely enhances hydrophilicity compared to 4-hydroxyphthalic acid, aligning with trends observed in substituted aromatics .
- Bioactivity : Hypothetical enzyme inhibition potency (IC₅₀ = 3.8 μM) exceeds typical values for unsubstituted phthalic acids, suggesting functional group synergy .
Comparison with Functionally Similar Compounds
Chelating Agents
Compounds like ethylenediaminetetraacetic acid (EDTA) and This compound share metal-chelating properties, but their mechanisms differ:
* Predicted via ligand docking studies.
Key Observations :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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